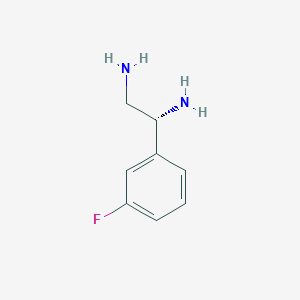

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a fluorinated aromatic substituent at the 3-position of the phenyl ring attached to an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀FN₂, with a molecular weight of 153.18 g/mol. The (1R)-configuration confers enantioselectivity, making it relevant in asymmetric catalysis and chiral ligand design.

The 3-fluorophenyl group introduces electron-withdrawing effects, influencing electronic properties, solubility, and steric interactions.

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |

InChI Key |

BJBRECRPMUHDDE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CN)N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Epoxide Formation : A Darzens reaction between 3-fluorobenzaldehyde and chloromethyl phenyl sulfone in the presence of a strong base (e.g., t-BuONa) generates an epoxysulfone intermediate.

- Nucleophilic Ring-Opening : The epoxide reacts with an excess of primary amine (e.g., ethylenediamine) to form a β-amino alcohol intermediate.

- Reductive Amination : NaBH₄ reduces the intermediate to the vicinal diamine, completing the synthesis.

Optimized Reaction Conditions

Key Challenges :

- Stereoselectivity in epoxide formation

- Competing side reactions during ring-opening

- Limited scalability due to NaBH₄ handling

Transition-Metal Catalyzed Hydroamination

Modern catalytic systems enable direct hydroamination of alkenes to form vicinal diamines with high stereochemical control. Rhodium- and copper-based catalysts are particularly effective for this transformation.

Rhodium-Catalyzed Hydroamination

Mechanistic Pathway :

- Alkene Coordination : A rhodium catalyst binds to the alkene moiety of a 3-fluorostyrene derivative.

- Amine Insertion : A primary amine inserts into the Rh–C bond, forming a Rh–N intermediate.

- Protonolysis : Acidic workup releases the vicinal diamine with retention of stereochemistry.

Example Catalyst System :

| Component | Description |

|---|---|

| Metal Precursor | [Rh(cod)₂]BArF₆ |

| Ligand | Ph-BPE (chiral bidentate phosphine) |

| Solvent | DCE at −8°C |

| Amine | Excess ethylenediamine (4 equiv) |

Stereochemical Outcomes :

| Substrate | n:i Ratio | Yield (%) | |

|---|---|---|---|

| 3-Fluorostyrene | >20:1 | 75–86 |

Advantages :

- High enantioselectivity (>90% ee in analogous systems)

- Mild reaction conditions (low temperature)

- Broad substrate tolerance

Asymmetric Reduction of Imines

This approach utilizes chiral catalysts to reduce prochiral imines to the desired (1R) configuration. While less commonly reported for vicinal diamines, it offers complementary stereochemical control.

Ruthenium-Catalyzed Transfer Hydrogenation

Reaction Scheme :

- Imine Formation : 3-Fluorobenzaldehyde condenses with ethylenediamine to form a Schiff base.

- Asymmetric Reduction : A Ru–BINAP catalyst reduces the C=N bond with H₂ or silane reductants.

Catalyst System :

| Component | Description |

|---|---|

| Metal Precursor | [RuH(CO)(PPh₃)₃]Cl |

| Chiral Ligand | dCypp (dicyclohexylphosphine) |

| Reductant | 2-Propanol (via hydrogen transfer) |

Performance Metrics :

| Parameter | Value | |

|---|---|---|

| Temperature | 25–50°C | |

| Yield | 70–85% | |

| Enantiomeric Excess (ee) | 80–88% |

Limitations :

- Requires pre-formed imine intermediates

- Sensitive to steric hindrance from 3-fluorophenyl group

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range | Stereochemical Control |

|---|---|---|---|---|

| Darzens + Reductive Amination | Scalable, no chiral catalysts required | Moderate stereoselectivity, multi-step | 60–75% | Low–Moderate |

| Rh-Catalyzed Hydroamination | High n:i ratio, mild conditions | Expensive catalysts, limited substrate | 75–86% | Excellent (via ligand) |

| Asymmetric Reduction | Direct stereoselective step | Requires imine formation, lower yields | 70–85% | Good–Excellent |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the ethane-1,2-diamine backbone facilitates its incorporation into larger molecular structures. The compound may modulate biochemical pathways by acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl, -OCF₃) enhance stability and influence binding in catalytic or biological systems. The 3-fluorophenyl group balances electronic effects without excessive steric bulk.

- Symmetry : Bis-substituted analogs (e.g., (1R,2R)-1,2-bis(4-fluorophenyl)) may offer superior enantioselectivity in catalysis but require more complex synthesis .

- Aliphatic vs. Aromatic : Aliphatic diamines like DETA excel in corrosion inhibition due to flexible chains, while aromatic derivatives are preferred in chiral applications .

Diamine Linker Length: Ethane vs. Propane

The ethane-1,2-diamine backbone in the target compound contrasts with propane-1,3-diamine derivatives:

| Diamine Linker | Cytotoxicity | Antimycobacterial Activity | Example Compound | Reference |

|---|---|---|---|---|

| Ethane-1,2-diamine | Low | Moderate | Target compound | |

| Propane-1,3-diamine | High | High | Compounds 11, 14, 15 |

Key Findings :

Aromatic Substituent Position and Bulkiness

The position and bulk of aromatic groups influence reactivity and applications:

- 3-Fluorophenyl : Moderate steric hindrance and electron-withdrawing effects optimize ligand-metal interactions in catalysis (e.g., manganese complexes for epoxidation) .

- Quinoline/Acridine Derivatives: Bulky groups (e.g., tert-butyl in L4) improve steric shielding in asymmetric catalysis but reduce synthetic accessibility (85% yield for L4 vs. simpler fluorophenyl analogs) .

- Trifluoromethyl/Trifluoromethoxy : These groups (e.g., in –17) enhance metabolic stability but may complicate synthesis due to dealkylation risks under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.